molecular formula C5H7NO4 B150529 (s)-Methyl 2-oxooxazolidine-4-carboxylate CAS No. 132682-22-5

(s)-Methyl 2-oxooxazolidine-4-carboxylate

Cat. No.: B150529
CAS No.: 132682-22-5
M. Wt: 145.11 g/mol
InChI Key: PZIWTVKXOORXAZ-VKHMYHEASA-N
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Description

Methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate is a chemical compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by its unique structure, which includes a methyl ester group and a chiral center at the 4th position, making it an important molecule in various chemical and pharmaceutical applications.

Scientific Research Applications

Methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of polymers, agrochemicals, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-Methyl 2-oxooxazolidine-4-carboxylate typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid ester with an aldehyde or ketone under acidic or basic conditions to form the oxazolidine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry at the chiral center.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the oxazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce a variety of substituted oxazolidines with different functional groups.

Mechanism of Action

The mechanism of action of (s)-Methyl 2-oxooxazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (s)-Methyl 2-oxooxazolidine-4-carboxylate include other oxazolidines, such as:

    Methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate: The enantiomer of the compound with opposite stereochemistry.

    2-Oxo-1,3-oxazolidine-4-carboxylic acid: A related compound without the methyl ester group.

    N-substituted oxazolidines: Compounds with various substituents on the nitrogen atom.

Uniqueness

Methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral center allows for enantioselective interactions, making it valuable in asymmetric synthesis and drug design.

Properties

IUPAC Name

methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-9-4(7)3-2-10-5(8)6-3/h3H,2H2,1H3,(H,6,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIWTVKXOORXAZ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The preparation of 1-1 was carried out according to the literature procedure (see: Sibi, M. P. et al, J. Chem. Soc. Perkin Trans. 1 1994, 1675). Thus, 39.5 grams of serine methyl ester hydrochloride was reacted with phosgene (20% solution in toluene, 175 mL) to give 42 grams of desired product. 1H NMR (400 MHz, acetone-d6): δ 7.1 (br s, 1H, NH), 4.64–4.56 (m, 2H), 4.44 (dd, 1H), 3.77 (s, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step Two
Quantity
175 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate in the context of the research presented?

A1: Methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate serves as a chiral ligand in the synthesis of dirhodium(II) tetrakis[methyl 2-oxooxazolidine-4(S)-carboxylate] []. This complex, denoted as Rh2(4S-MEOX)4, is a catalyst for the decomposition of stabilized diazo species and diazomalonate esters []. The use of the (4S)-enantiomer of the ligand results in a complex with specific stereochemical properties, which can influence the stereoselectivity of catalyzed reactions.

Q2: What structural information is available for the dirhodium(II) complex containing methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate?

A2: The research provides the following structural information for the dirhodium(II) complex:

  • Molecular Formula: C24H30N6O16Rh2 []
  • Molecular Weight: 864.35 g/mol []
  • InChI Key: AKXBDWBPALTEEI-NWPSFPFRSA-J []

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